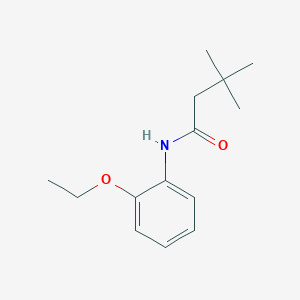
N-(2-ethoxyphenyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-3,3-dimethylbutanamide, also known as etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation. It was first synthesized in 1975 and has since been extensively studied for its pharmacological properties.
Wirkmechanismus
Etofenamate works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of various physiological processes such as inflammation, pain, and fever. By inhibiting COX enzymes, N-(2-ethoxyphenyl)-3,3-dimethylbutanamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Etofenamate has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of interleukin-1 (IL-1), a cytokine that is involved in the inflammatory response. Etofenamate has also been shown to reduce the activity of neutrophils, which are white blood cells that play a role in the inflammatory response. Additionally, N-(2-ethoxyphenyl)-3,3-dimethylbutanamide has been found to have antiplatelet effects, which may be beneficial in the prevention of thrombotic events.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-ethoxyphenyl)-3,3-dimethylbutanamide is its broad spectrum of activity. It has been shown to be effective in the treatment of a variety of conditions, including osteoarthritis, rheumatoid arthritis, and menstrual cramps. Additionally, N-(2-ethoxyphenyl)-3,3-dimethylbutanamide has a relatively low incidence of adverse effects, making it a safe and well-tolerated drug.
However, there are also some limitations to the use of N-(2-ethoxyphenyl)-3,3-dimethylbutanamide in lab experiments. One limitation is that it may interfere with the activity of other enzymes besides COX, which could lead to unintended effects. Additionally, N-(2-ethoxyphenyl)-3,3-dimethylbutanamide may have different effects depending on the dose and duration of treatment, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethoxyphenyl)-3,3-dimethylbutanamide. One area of interest is the development of new formulations of N-(2-ethoxyphenyl)-3,3-dimethylbutanamide that could improve its efficacy and safety. Another area of interest is the identification of new targets for N-(2-ethoxyphenyl)-3,3-dimethylbutanamide, which could expand its therapeutic potential. Finally, there is a need for further research on the biochemical and physiological effects of N-(2-ethoxyphenyl)-3,3-dimethylbutanamide, which could help to elucidate its mechanism of action and identify new therapeutic applications.
Synthesemethoden
Etofenamate is synthesized by reacting 2-ethoxyphenol with 3,3-dimethylbutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Etofenamate has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Etofenamate has also been found to have antipyretic and antiplatelet effects. It has been used in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and menstrual cramps.
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H21NO2/c1-5-17-12-9-7-6-8-11(12)15-13(16)10-14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
RMXMKPCRYDJLJO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CC(C)(C)C |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297031.png)
![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide](/img/structure/B297033.png)
![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-(2-isopropylphenyl)acetamide](/img/structure/B297034.png)
![N-(2-chlorobenzyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297035.png)
![2-({[2,4-dichloro(phenylsulfonyl)anilino]acetyl}amino)-N-isobutylbenzamide](/img/structure/B297037.png)
![N-isobutyl-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B297038.png)
![N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B297041.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B297042.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B297045.png)
amino]acetamide](/img/structure/B297047.png)
amino]acetamide](/img/structure/B297050.png)
amino]acetamide](/img/structure/B297051.png)
amino]acetamide](/img/structure/B297052.png)